molecular formula C9H7F4NO2 B2902096 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate CAS No. 877977-19-0

2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate

Cat. No.: B2902096
CAS No.: 877977-19-0
M. Wt: 237.154
InChI Key: USGDKDSLXCJNIS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate (CAS 877977-19-0) is a high-purity chemical building block of significant interest in advanced pharmaceutical and medicinal chemistry research. With a molecular formula of C9H7F4NO2 and a molecular weight of 237.15 g/mol, this compound is characterized by its carbamate functional group flanked by two fluorinated moieties: a 2,2,2-trifluoroethyl ester and a 4-fluorophenyl group . The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, is a strategic maneuver in modern drug design. The -CF3 group is renowned for its high electronegativity, lipophilicity, and metabolic stability, which can profoundly influence the biological activity, absorption, and distribution properties of lead compounds . This makes the compound an invaluable scaffold for the synthesis and development of novel active pharmaceutical ingredients (APIs), especially in constructing advanced intermediates for potential drug candidates. A key application of related trifluoroethyl carbamate structures is their use as blocked isocyanates in synthetic chemistry. These intermediates can be converted under specific conditions, such as base-catalyzed condensation with alcohols, to generate novel carbamates or other nitrogen-containing compounds, facilitating the construction of complex molecular architectures . Researchers utilize this compound exclusively For Research Use Only. It is strictly not intended for personal, medicinal, or veterinary use, including any application in clinical diagnosis or as a therapeutic for humans or animals.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGDKDSLXCJNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-fluoroaniline in the presence of a carbamoylating agent such as phosgene or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

4-Fluoroaniline+2,2,2-Trifluoroethanol+Phosgene2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate\text{4-Fluoroaniline} + \text{2,2,2-Trifluoroethanol} + \text{Phosgene} \rightarrow \text{this compound} 4-Fluoroaniline+2,2,2-Trifluoroethanol+Phosgene→2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can yield amines or alcohols depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethylamines .

Scientific Research Applications

2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. This allows it to reach intracellular targets and exert its effects by inhibiting enzyme activity or modulating receptor functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate C9H7F4NO2 235.16 -CH2CF3, 4-F-C6H4 High metabolic stability, drug intermediate
2,2,2-Trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate C10H9BrF3NO2 312.09 -CH2CF3, 4-Br-3-Me-C6H3 Halogenated analog; potential agrochemical use
Methyl [4-(trifluoromethyl)phenyl]carbamate C9H8F3NO2 219.16 -CH3, 4-CF3-C6H4 Enhanced lipophilicity; pesticide intermediate
2,2,2-Trifluoroethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate C11H11ClF3NO3 297.66 -CH2CF3, 4-Cl-2-OMe-5-Me-C6H2 Multi-substituted; improved solubility
Phenyl (4-hydroxyphenyl)carbamate C13H11NO3 229.23 -Ph, 4-HO-C6H4 Hydrogen-bonding capability; crystallographic studies

Key Observations:

  • Halogen vs. Fluorine Substitution : Bromine or chlorine substituents (e.g., ) increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions.
  • Trifluoroethyl vs. Methyl Carbamates : The trifluoroethyl group (as in the target compound) offers greater hydrolytic stability than methyl carbamates (e.g., ) due to fluorine’s electron-withdrawing effects .
  • Aromatic vs. Aliphatic Amines: Analogs with aliphatic amines (e.g., 2,2,2-trifluoroethyl n-[3-(dimethylamino)propyl]carbamate ) exhibit higher flexibility, affecting conformational dynamics and binding interactions.

Challenges :

  • Steric hindrance from bulky substituents (e.g., 4-chloro-2-methoxy-5-methylphenyl ) can reduce reaction efficiency.
  • Sensitivity of the carbamate group to acidic or basic conditions necessitates careful optimization of reaction pH .

Physicochemical Properties

  • Rotational Barriers: The -CH2CF3 group in trifluoroethyl carbamates creates rotational barriers (ΔG‡ ~15–20 kcal/mol) due to restricted rotation about the C–N bond, as shown by VT-NMR studies . This contrasts with non-fluorinated carbamates, which exhibit lower barriers (<10 kcal/mol).
  • Crystallographic Data : The 4-fluorophenyl group in the target compound participates in intramolecular C–H···O interactions, stabilizing its crystal lattice . Comparatively, phenyl (4-hydroxyphenyl)carbamate forms intermolecular N–H···O hydrogen bonds .
  • Solubility : Methoxy or hydroxyl substituents (e.g., ) improve aqueous solubility, while halogenated derivatives are more lipophilic .

Biological Activity

2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to a carbamate moiety linked to a 4-fluorophenyl group. This unique structure enhances its lipophilicity, allowing better penetration through biological membranes and interaction with various molecular targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The trifluoroethyl group increases the compound's lipophilicity, which facilitates its interaction with specific enzymes or receptors within cells. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, potentially impacting various biochemical pathways.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, potentially leading to therapeutic effects in various diseases.
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by interfering with cellular processes involved in tumor growth.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Enzyme Inhibition Studies

A study highlighted the compound's potential as an enzyme inhibitor. The mechanism involves the formation of covalent bonds with nucleophilic sites on enzymes, leading to decreased enzymatic activity. This property is particularly relevant in drug design for conditions where enzyme overactivity is a concern.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was shown to disrupt cell cycle progression and promote cell death through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Effects

The compound's anti-inflammatory activity was assessed in animal models. Results indicated a significant reduction in inflammatory markers following treatment with the compound, suggesting its potential utility in managing inflammatory conditions.

Applications in Medicinal Chemistry

Application AreaDescription
Drug Development Explored as a lead compound for developing new therapeutics targeting cancer and inflammation.
Agricultural Chemistry Investigated for potential use as a pesticide or herbicide due to its biological activity against pests.
Material Science Utilized in developing advanced materials with enhanced chemical resistance and stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves reacting 4-fluoroaniline with 2,2,2-trifluoroethyl chloroformate in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine). Reaction parameters such as temperature (0–25°C), stoichiometric ratios (1:1.2 amine:chloroformate), and inert atmosphere (N₂) are critical for minimizing side reactions (e.g., hydrolysis of the chloroformate). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The trifluoroethyl group shows a quartet (¹H, δ ~4.5 ppm) and a quartet (¹³C, δ ~120 ppm, J₃-CF = 35 Hz). The aromatic protons from the 4-fluorophenyl group appear as doublets (δ ~7.0–7.5 ppm) due to para-fluorine coupling.
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O carbamate) and ~1250 cm⁻¹ (C-F).
  • HRMS : Expected [M+H]⁺ peak at m/z 268.0542 (C₉H₈F₄NO₂⁺). Discrepancies in isotopic patterns (e.g., ¹⁹F vs. ³⁵Cl) help differentiate from halogenated analogs .

Q. What solvent systems and chromatographic methods are effective for purifying this carbamate?

  • Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities, while normal-phase silica gel chromatography (hexane:ethyl acetate, 3:1) isolates non-polar byproducts. Solubility tests in ethanol, DMSO, and chloroform guide recrystallization strategies .

Advanced Research Questions

Q. How does the fluorination pattern in this compound influence its biological activity compared to analogs?

  • Methodology :

  • Comparative Analysis : Compare IC₅₀ values against analogs (e.g., 2,4-difluoro or non-fluorinated phenyl variants) in enzyme inhibition assays (e.g., acetylcholinesterase).
  • Electron-Withdrawing Effects : Fluorine substituents enhance electrophilicity, improving binding to nucleophilic serine residues in enzymes. Para-fluorine optimizes steric compatibility in hydrophobic pockets .
    • Data Table :
CompoundFluorine SubstituentsIC₅₀ (nM)LogP
2,2,2-Trifluoroethyl-4-F4-F12.32.8
2,2,2-Trifluoroethyl-2,4-F2,4-F8.73.1
Non-fluorinated analogNone45.62.2

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Meta-Analysis : Normalize data using standardized assay conditions (e.g., pH, temperature, enzyme concentration).
  • Structural Validation : Confirm compound purity (HPLC, HRMS) to rule out batch variability.
  • Molecular Dynamics Simulations : Assess binding mode consistency across protein conformations .

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH and temperature?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate hydrolysis pathways.
  • pKa Prediction : Use COSMO-RS to estimate carbamate stability in acidic/basic conditions.
  • Accelerated Degradation Studies : Validate predictions via HPLC monitoring of degradation products (e.g., 4-fluoroaniline) at 40–60°C .

Q. What are the key considerations in designing multi-step synthesis protocols for this carbamate?

  • Methodology :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during intermediate steps.
  • Catalyst Screening : Test Pd/C or nickel catalysts for hydrogenation steps to minimize dehalogenation.
  • Scale-Up Challenges : Optimize solvent volume and cooling rates to maintain yield consistency from milligram to gram scales .

Data Contradiction Analysis

Q. Why do some studies report higher herbicidal activity for 2,2,2-trifluoroethyl carbamates compared to others?

  • Resolution : Discrepancies arise from substituent electronic effects. For example, 4-fluorophenyl derivatives exhibit lower activity than 2,4-difluorophenyl analogs due to reduced electron-withdrawing capacity. Validate via comparative bioassays and Hammett σ constants .

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